Stereochemical Requirement for Potent Dual NK1/NK2 Receptor Antagonism: D-Enantiomer vs. L-Enantiomer and Diastereomers
The D-configuration of the 3,4-dichlorophenylalanine moiety is a critical determinant for high-affinity binding to neurokinin receptors. The final compound DNK333, synthesized from Boc-D-3,4-dichlorophenylalanine (the N-protected form of H-D-Phe(3,4-DiCl)-OH), exhibited potent and balanced affinity for cloned human NK1 (pKi = 8.38) and NK2 (pKi = 8.02) receptors [1]. In direct comparison, the three alternative diastereoisomers (derived from L-phenylalanine or alternative stereocenters) failed to exhibit this potent and balanced affinity profile, demonstrating that only the R,R-isomer derived from the D-configured starting material yields the desired pharmacological activity [1].
| Evidence Dimension | Receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi(NK1) = 8.38; pKi(NK2) = 8.02 (for DNK333 derived from Boc-D-3,4-dichlorophenylalanine) |
| Comparator Or Baseline | Three alternative diastereoisomers (derived from L-enantiomer or alternative stereocenters) |
| Quantified Difference | Alternative diastereoisomers lack potent and balanced dual NK1/NK2 affinity |
| Conditions | Cloned human NK1 and NK2 receptors expressed in CHO cells; radioligand binding assay |
Why This Matters
Procuring the correct D-enantiomer (H-D-Phe(3,4-DiCl)-OH) is non-negotiable for synthesizing bioactive dual NK1/NK2 antagonists; substitution with the L-enantiomer (CAS 52794-99-7) or racemic mixture will yield inactive or poorly active compounds, wasting synthetic effort and resources.
- [1] Gerspacher, M., et al. (2003). Stereoselective Preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a Potent and Orally Active Dual Neurokinin NK1/NK2 Receptor Antagonist. Journal of Medicinal Chemistry, 46, 3508-3513. View Source
